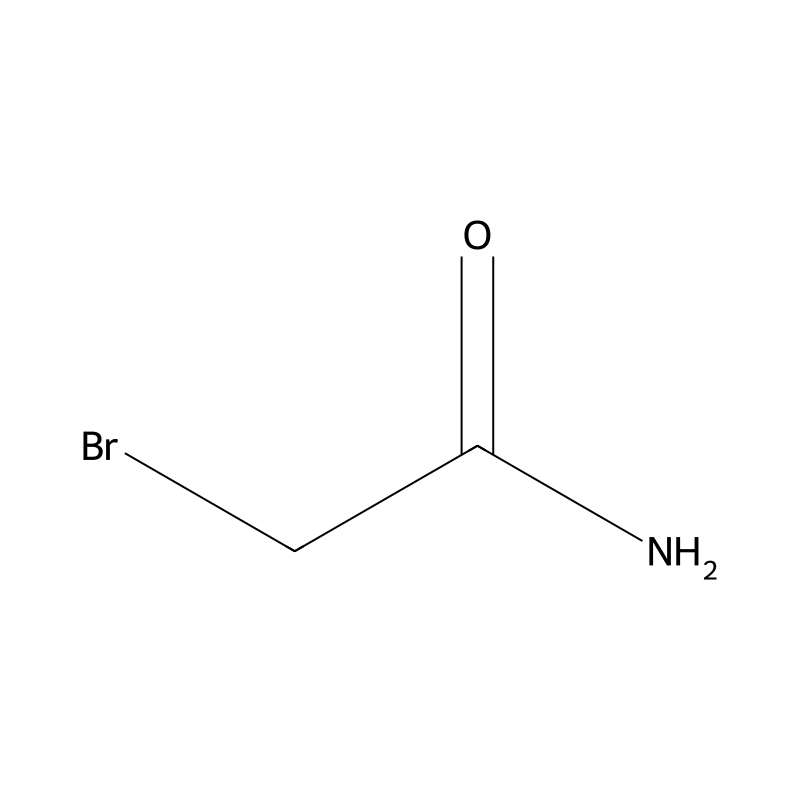

2-Bromoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Bromoacetamide is a bifunctional crystalline solid widely employed in organic synthesis as a versatile C2 building block. Its primary role is as an efficient alkylating agent for a range of nucleophiles, including amines, thiols, and hydroxyl groups, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules. [REFS-1, REFS-2] The compound's value stems from the reliable reactivity of its carbon-bromine bond in nucleophilic substitution reactions, which allows for the controlled introduction of an acetamide moiety into molecular scaffolds. [REFS-2, REFS-3]

While structurally similar, 2-bromoacetamide and 2-chloroacetamide are not functionally interchangeable in most synthetic protocols. The choice of the halogen atom dictates the compound's electrophilicity and reaction kinetics. Based on fundamental principles of nucleophilic substitution, the bromoacetyl group is inherently more reactive than the chloroacetyl analog. This is due to two key factors: bromide (Br⁻) is a more stable and therefore better leaving group than chloride (Cl⁻), and the carbon-bromine bond is weaker and requires less energy to break than the corresponding carbon-chlorine bond. Consequently, substituting 2-bromoacetamide with 2-chloroacetamide typically requires harsher reaction conditions, such as higher temperatures or longer reaction times, which can lead to different side product profiles and lower yields, making direct substitution impractical for optimized processes.

Superior Reaction Kinetics Over 2-Chloroacetamide for Higher Throughput

The enhanced reactivity of 2-bromoacetamide compared to 2-chloroacetamide is a direct consequence of fundamental chemical properties. The carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a superior leaving group to chloride. This translates to faster reaction rates in nucleophilic substitution reactions, a critical factor in process chemistry. While direct kinetic data for 2-bromoacetamide vs. 2-chloroacetamide in a single study is sparse, the established reactivity trend for haloacetamides is I > Br > Cl. This allows for reactions to be conducted under milder conditions (e.g., lower temperatures) or in shorter timeframes, directly impacting process efficiency and energy costs.

| Evidence Dimension | Chemical Reactivity (based on leaving group ability and bond strength) |

| Target Compound Data | Higher reactivity due to weaker C-Br bond and better Br⁻ leaving group. |

| Comparator Or Baseline | 2-Chloroacetamide: Lower reactivity due to stronger C-Cl bond and poorer Cl⁻ leaving group. |

| Quantified Difference | Qualitatively significant increase in reaction rate, enabling milder conditions or shorter reaction times. |

| Conditions | General nucleophilic substitution reactions (e.g., alkylation of amines, thiols). |

Faster reaction kinetics enable higher manufacturing throughput, reduced energy consumption, and potentially cleaner reaction profiles by avoiding conditions that promote side reactions.

Balanced Reactivity Profile Reduces Off-Target Reactions Compared to 2-Iodoacetamide

While 2-iodoacetamide is known for its very high reactivity in alkylating thiols, this can be a liability in complex systems, leading to a lack of specificity. 2-Iodoacetamide is known to cause off-target alkylation of other nucleophilic amino acid residues, including methionine, lysine, and histidine. 2-Bromoacetamide provides a more balanced reactivity profile, being highly effective for cysteine alkylation but with a reduced propensity for such side reactions. This makes 2-bromoacetamide a more suitable reagent when modifying complex substrates like peptides, proteins, or sensitive pharmaceutical intermediates where preserving the integrity of other functional groups is critical.

| Evidence Dimension | Reaction Selectivity |

| Target Compound Data | Considered to have 'comparable' but more controlled reactivity towards thiols, with lower off-target modifications. |

| Comparator Or Baseline | 2-Iodoacetamide: Higher reactivity, but known to cause off-target alkylation of methionine, lysine, histidine, and peptide N-termini. |

| Quantified Difference | Qualitatively higher selectivity for target thiol groups over other nucleophilic residues. |

| Conditions | Alkylation of cysteine residues in peptides and proteins for proteomics or bioconjugation. |

Improved selectivity minimizes side-product formation, leading to higher purity of the target molecule and reducing the significant cost and effort of downstream purification.

Avoids Severe Methionine Oxidation Associated with 2-Chloroacetamide in Proteomic Workflows

In applications requiring high fidelity, such as sample preparation for proteomics, the choice of alkylating agent can introduce significant artifacts. A direct comparative study showed that while 2-chloroacetamide reduces some off-target alkylations compared to 2-iodoacetamide, it induces a significant adverse effect: severe methionine oxidation. [1] In the reported workflow, methionine oxidation increased to as high as 40% of all methionine-containing peptides when using 2-chloroacetamide, compared to only 2-5% with iodoacetamide. [1] Given that 2-bromoacetamide's reactivity profile is more similar to iodoacetamide, it presents a lower risk of inducing this specific, damaging oxidative side reaction than 2-chloroacetamide.

| Evidence Dimension | Artifactual Methionine Oxidation |

| Target Compound Data | Inferred lower risk of methionine oxidation due to reactivity profile being closer to iodoacetamide. |

| Comparator Or Baseline | 2-Chloroacetamide: Causes up to 40% methionine oxidation. 2-Iodoacetamide (secondary comparator): Causes 2-5% methionine oxidation. |

| Quantified Difference | 2-Chloroacetamide use can lead to an 8- to 20-fold increase in methionine oxidation compared to iodoacetamide. |

| Conditions | Alkylation of cysteine residues during sample preparation for mass spectrometry-based proteomics. |

Choosing 2-bromoacetamide over 2-chloroacetamide helps preserve the chemical integrity of sensitive substrates, preventing the formation of undesirable oxidative byproducts that complicate analysis and compromise product quality.

Efficient Precursor for Hantzsch Thiazole Synthesis

The higher reactivity of 2-bromoacetamide compared to its chloro-analog makes it a preferred reagent for the Hantzsch synthesis of thiazoles, a common scaffold in medicinal chemistry. [1] Its ability to react under milder conditions can improve yields and simplify the synthesis of 2-aminothiazole derivatives and related heterocyclic structures.

Selective Cysteine Alkylation in Bioconjugation and Proteomics

For modifying peptides and proteins, 2-bromoacetamide offers a crucial balance of reactivity and selectivity. It effectively blocks disulfide bond formation by alkylating cysteine residues without the high level of off-target modifications associated with the more aggressive 2-iodoacetamide, ensuring higher fidelity in proteomic analysis and bioconjugate manufacturing.

Synthesis of Pharmaceutical Intermediates with Oxidation-Sensitive Groups

When synthesizing active pharmaceutical ingredients (APIs) or intermediates containing sensitive functional groups like thioethers (e.g., methionine), 2-bromoacetamide is a more reliable choice than 2-chloroacetamide. It mitigates the risk of significant oxidative side reactions that can be induced by 2-chloroacetamide, thereby protecting product integrity and reducing purification challenges. [2]

References

- [1] Sharma, A., Kumar, V., & Singh, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664.

- [3] Parker, J. L., et al. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of proteome research 16.9 (2017): 3488-3494.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

Dates

Explore Compound Types